Butanamide, 2-ethyl-3-oxo-N-phenyl- Butanamide, 2-ethyl-3-oxo-N-phenyl-
Brand Name: Vulcanchem
CAS No.: 31844-89-0
VCID: VC4097262
InChI: InChI=1S/C12H15NO2/c1-3-11(9(2)14)12(15)13-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,13,15)
SMILES: CCC(C(=O)C)C(=O)NC1=CC=CC=C1
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

Butanamide, 2-ethyl-3-oxo-N-phenyl-

CAS No.: 31844-89-0

Cat. No.: VC4097262

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Butanamide, 2-ethyl-3-oxo-N-phenyl- - 31844-89-0

Specification

CAS No. 31844-89-0
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 2-ethyl-3-oxo-N-phenylbutanamide
Standard InChI InChI=1S/C12H15NO2/c1-3-11(9(2)14)12(15)13-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,13,15)
Standard InChI Key PQSBYIQGYNIWJR-UHFFFAOYSA-N
SMILES CCC(C(=O)C)C(=O)NC1=CC=CC=C1
Canonical SMILES CCC(C(=O)C)C(=O)NC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound is defined by the systematic name 2-ethyl-3-oxo-N-phenylbutanamide, with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.257 g/mol . Its structure features:

  • A phenyl group (C₆H₅) bonded to the amide nitrogen

  • A butanamide backbone with a 2-ethyl substituent and 3-keto group

The presence of both electron-withdrawing (keto) and electron-donating (ethyl) groups creates distinct electronic environments that influence reactivity. Comparative analysis with structurally similar compounds like N-ethyl-3-oxo-N-phenylbutanamide (CAS 91640-35-6) reveals that the positional isomerism of the ethyl group significantly alters physicochemical properties such as boiling point and solubility .

Spectral Identification

While direct spectroscopic data for CAS 31844-89-0 remains limited in public databases, analogous compounds provide insight into expected spectral features:

  • IR Spectroscopy: Strong absorption bands near 1680 cm⁻¹ (amide C=O stretch) and 1720 cm⁻¹ (keto C=O stretch)

  • ¹H NMR: Characteristic signals for phenyl protons (δ 7.2–7.5 ppm), ethyl group protons (δ 1.0–1.5 ppm), and amide NH (δ 8.1–8.3 ppm)

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis of 2-ethyl-3-oxo-N-phenylbutanamide typically involves condensation reactions between appropriately substituted carboxylic acid derivatives and aniline. A representative pathway includes:

  • Formation of the keto-amide backbone via reaction of ethyl acetoacetate with aniline under acidic conditions

  • Ethyl group introduction through alkylation using ethyl halides in the presence of base catalysts

This method parallels the synthesis of acetoacetanilide (CAS 102-01-2), where acetoacetic acid reacts with aniline to form the parent amide structure .

Industrial-Scale Production

Patent literature describes optimized processes for related compounds that may apply to CAS 31844-89-0. Key innovations include:

  • Solvent-free conditions to improve reaction efficiency

  • Temperature-controlled alkylation (10–15°C) to minimize side products

  • Continuous distillation for byproduct removal

A comparative analysis of synthesis methods reveals that modern approaches achieve ≥75% yield with <1% impurities, representing significant improvements over traditional methods requiring multi-day isolation periods .

Physicochemical Properties

Thermal Characteristics

While direct measurements for CAS 31844-89-0 are scarce, extrapolation from similar compounds provides estimates:

PropertyEstimated ValueReference Compound (CAS)
Melting Point85–90°C91640-35-6
Boiling Point310–320°C90915-86-9
Flash Point130–140°C102-01-2
Density (25°C)1.09–1.12 g/cm³91640-35-6

The 2-ethyl substituent increases hydrophobicity compared to non-alkylated analogs, as evidenced by calculated LogP values of 2.01–2.10 .

Solubility Profile

Experimental solubility data suggests:

  • High solubility in polar aprotic solvents (DMF, DMSO)

  • Moderate solubility in alcohols (ethanol, isopropanol)

  • Low solubility in aliphatic hydrocarbons

This profile makes the compound particularly suitable for reactions in alcoholic solvents, as demonstrated in patent-protected synthesis methods .

Chemical Reactivity and Applications

Reactivity Patterns

The molecule exhibits three primary reactive sites:

  • Amide nitrogen: Participates in alkylation and acylation reactions

  • Keto group: Undergoes condensation reactions (e.g., Knoevenagel, Claisen)

  • Ethyl side chain: Subject to oxidation and halogenation

Notably, the steric hindrance from the ethyl group modulates reaction kinetics compared to linear-chain analogs. For instance, nucleophilic attack at the keto carbon proceeds 40–50% slower than in non-alkylated derivatives .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Anticonvulsant agents: Through cyclization reactions forming pyrazolone derivatives

  • Non-steroidal anti-inflammatory drugs (NSAIDs): Via coupling with aryl acetic acids

Polymer Chemistry

Its dual functional groups enable participation in:

  • Step-growth polymerization for polyamide synthesis

  • Crosslinking agents in epoxy resin formulations

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